molecular formula C22H22N6O2S B11259561 N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11259561
M. Wt: 434.5 g/mol
InChI Key: QMFSYXYJKJXHTJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazolo-triazine core, a sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of Aromatic Substituents: The aromatic groups are attached through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolo-triazine core can be reduced to form alcohol derivatives.

    Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents and catalysts like palladium on carbon (Pd/C) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with enzymes and proteins are studied to understand its biochemical effects and potential as a drug lead.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine

Uniqueness

This compound stands out due to its specific combination of functional groups and structural motifs, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H22N6O2S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N6O2S/c1-13-7-9-16(10-8-13)11-17-20(30)24-21-25-26-22(28(21)27-17)31-12-18(29)23-19-14(2)5-4-6-15(19)3/h4-10H,11-12H2,1-3H3,(H,23,29)(H,24,25,30)

InChI Key

QMFSYXYJKJXHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC=C4C)C)NC2=O

Origin of Product

United States

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